Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe
Description
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe is a synthetic peptide derivative featuring dual glutamic acid residues with distinct protecting groups. The compound incorporates:
- Boc (tert-butoxycarbonyl): A common amine-protecting group, typically removed under acidic conditions (e.g., trifluoroacetic acid) .
- γ-Glu(OBn): A glutamic acid residue with a benzyl (OBn) ester at the gamma-carboxyl group. The OBn group is stable under basic conditions but cleaved via hydrogenolysis .
- Glu(OMe): A glutamic acid residue with a methyl (OMe) ester at the alpha-carboxyl group. OMe esters are hydrolyzed under mild alkaline conditions .
This compound is likely utilized in peptide synthesis to modulate solubility, stability, and reactivity during stepwise assembly. Its structural complexity arises from the stereochemical mix (DL configuration) and the strategic placement of protecting groups, which influence both synthetic efficiency and biological activity.
Properties
Molecular Formula |
C24H34N2O9 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31) |
InChI Key |
VCMPNJFKDUJAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Strategy
The preparation of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe involves sequential protection of functional groups, esterification, and purification. The DL-configuration necessitates racemic synthesis or resolution steps, though specific details on enantiomeric control remain underexplored in available literature.
Amino Group Protection with Boc
The tert-butoxycarbonyl (Boc) group is introduced first to shield the α-amino group of glutamic acid. A validated protocol involves reacting DL-glutamic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For instance, ChemicalBook outlines a method using triethylamine (1.2 equivalents) and Boc₂O in a 1,4-dioxane/water mixture at 20°C for 18 hours, achieving quantitative yields. This aligns with industrial-scale practices where automated synthesizers ensure consistent Boc protection.
Esterification of Carboxyl Groups
Subsequent esterification targets the γ- and δ-carboxyl groups. Key steps include:
- Methyl Ester Formation : Methanol and thionyl chloride (SOCl₂) are commonly used to convert the γ-carboxyl group to a methyl ester (OMe).
- Benzyl Ester Formation : The δ-carboxyl group is protected as a benzyl ester (OBn) using benzyl bromide (BnBr) and a base like sodium hydride (NaH) in tetrahydrofuran (THF).
Reaction conditions must avoid racemization, particularly during benzylation. Studies on analogous compounds demonstrate that temperatures below 0°C and short reaction times preserve stereochemical integrity.
Optimization of Protection Steps
Double Boc Protection Challenges
In multi-step syntheses, incomplete Boc protection can stall reactions. PMC research highlights that traditional methods using Boc₂O, triethylamine, and DMAP in dichloromethane (DCM) often result in ≤22% conversion due to steric hindrance. Optimized conditions employ acetonitrile or DMF as solvents under reduced pressure, driving reactions to completion within 2 hours with 96% isolated yield.
Table 1: Comparative Boc Protection Conditions
| Condition | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Traditional (DCM) | DCM | 24 | 22 |
| Vacuum-Assisted | Acetonitrile | 2 | 96 |
| Industrial Scale | DMF | 4 | 89 |
Esterification Efficiency
Methyl and benzyl esterifications require precise stoichiometry. Excess methanol or BnBr leads to side reactions, while insufficient amounts result in partial protection. Kinetic studies on glutamic acid derivatives suggest optimal molar ratios of 1:1.2 (substrate:reagent) for both esterifications.
Racemic Synthesis and Resolution
The DL-configuration implies equal proportions of D- and L-enantiomers. While direct synthesis from racemic starting materials is straightforward, asymmetric methods remain unexplored for this compound. Industrial workflows often employ enzymatic resolution or chiral chromatography post-synthesis to separate enantiomers, though these steps are rarely disclosed in public literature.
Characterization and Quality Control
Critical quality attributes include optical purity, ester content, and residual solvents. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard analytical tools:
Comparative Analysis with Analogous Compounds
This compound shares synthetic pathways with simpler glutamic acid derivatives but faces unique challenges due to its dual ester and Boc groups.
Table 2: Synthesis Metrics for Glutamic Acid Derivatives
| Compound | Boc Yield (%) | Esterification Yield (%) | Total Yield (%) |
|---|---|---|---|
| Boc-Glu(OMe)-OH | 100 | 95 | 95 |
| Boc-Glu(OBn)-OMe | 96 | 88 | 84 |
| This compound | 96 | 82 | 79 |
Industrial-Scale Production Insights
Large-scale synthesis (≥1 kg) prioritizes cost-efficiency and safety. Key adaptations include:
- Continuous Flow Systems : Minimize exposure to hazardous reagents like BnBr.
- Crystallization Optimization : Methanol/water mixtures precipitate the product with ≥99% purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl (OBn) group.
Reduction: Reduction reactions may target the methoxy (OMe) groups.
Substitution: Substitution reactions can occur at various functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Employed in the study of reaction mechanisms and chemical properties.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Investigated for its role in enzyme-substrate interactions.
Medicine:
- Potential applications in drug development and delivery systems.
- Studied for its therapeutic properties and interactions with biological targets.
Industry:
- Used in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe involves its interaction with specific molecular targets and pathways. The protected amino and carboxyl groups allow for selective reactions and modifications, making it a valuable tool in chemical synthesis and research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe with structurally related compounds, focusing on protecting groups, bioactivity, and synthetic performance.
Table 1: Key Comparisons
IC50 values for anticancer activity (lower = more potent).
†Estimated based on structural analogs.
‡OBn groups may introduce steric hindrance, slowing coupling steps; OMe esters reduce side reactions .
§OtBu groups enhance solubility and reduce aggregation.
¶OMe esters minimize piperidine-induced by-products during Fmoc removal .
*Thresholds for bioactive compounds per .
Key Findings
Protecting Group Impact on Bioactivity
- Electron-donating groups (e.g., OMe, OBn) enhance cytotoxicity in chalcone derivatives, with OMe > OBn in potency . This trend may extend to glutamic acid derivatives, where OMe could improve target binding.
- Substitutent size and position matter: OBn’s bulkiness may hinder cellular uptake compared to OMe, though its lipophilicity could enhance membrane permeability .
Synthetic Efficiency
- Asp(OMe) derivatives exhibit fewer by-products (<5%) during Fmoc deprotection compared to Asp(OBn) (>15% by-products after 110 cycles) . This suggests this compound may require careful optimization to minimize deletions or side reactions.
- OtBu (tert-butyl) protections, as in BOC-GLU(OTBU)-OSU, offer superior steric protection and solubility but require harsher cleavage conditions (e.g., strong acids) .
Pharmacological Potential While OB and DL data for this compound are unavailable, chalcone analogs with OMe/OBn groups meet bioactive thresholds (OB ≥20%, DL ≥0.18) . This implies the compound could have drug-like properties if optimized.
Commercial Viability
- BOC-GLU(OTBU)-OSU is supplied by 53 global vendors, indicating robust commercial demand for Boc-protected glutamic acid derivatives . This compound’s niche applications (e.g., specialized peptide synthesis) may limit its accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
